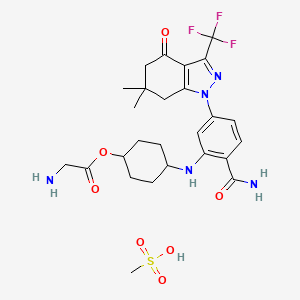

SNX-5422 mesylate

描述

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, DMSO-d₆) :

¹³C NMR (150 MHz, DMSO-d₆) :

Infrared Spectroscopy (IR)

- 3320 cm⁻¹ (N-H stretch, carbamoyl)

- 1705 cm⁻¹ (C=O, ester)

- 1660 cm⁻¹ (C=O, indazolone)

- 1280 cm⁻¹ (S=O, mesylate)

- 1140 cm⁻¹ (C-F, trifluoromethyl)

Mass Spectrometry (MS)

- ESI-MS (m/z) : 618.2 [M+H]⁺ (calc. 617.6)

- Major fragments:

Thermodynamic Properties and Solubility Profiling

Table 2: Thermodynamic and Solubility Data

属性

IUPAC Name |

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F3N5O4.CH4O3S/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29;1-5(2,3)4/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGFSTMGRRADRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34F3N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151761 | |

| Record name | SNX-5422 mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173111-67-5 | |

| Record name | SNX-5422 mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173111675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNX-5422 mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNX-5422 MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO8V06RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthesis of the Indazole Core

The 6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl moiety forms the central heterocyclic structure of SNX-5422. Recent advances in transition metal-catalyzed C–H functionalization have enabled efficient indazole synthesis. A rhodium(III)-catalyzed cyclization method, as demonstrated by Lian et al., involves the reaction of azobenzenes with aldehydes under mild conditions to yield substituted indazoles . For SNX-5422, the trifluoromethyl group is introduced via electrophilic substitution or through the use of pre-functionalized starting materials.

Key Reaction Conditions

-

Catalyst : [Cp*RhCl₂]₂ (5 mol%)

-

Solvent : Dichloroethane (DCE) at 80°C

-

Substrates : 3-Trifluoromethylazobenzene and dimethyl ketone derivatives

This method avoids the need for pre-functionalized coupling partners, enhancing atom economy and scalability.

Functionalization of the Aniline Intermediate

The 2-carbamoyl-5-substituted-aniline component is synthesized through a palladium-mediated Buchwald-Hartwig amination. The amino group is protected during subsequent steps to prevent undesired side reactions.

Protection and Deprotection Strategy

-

Protecting Group : tert-Butoxycarbonyl (Boc)

-

Coupling Agent : Pd₂(dba)₃ with Xantphos ligand

The Boc group is later removed under acidic conditions (HCl in dioxane) to regenerate the free aniline, which is critical for downstream cyclization.

Cyclohexylamine Coupling and Esterification

The cyclohexylamine moiety is introduced via nucleophilic aromatic substitution (SNAr) between the activated aniline intermediate and a bromocyclohexane derivative. Subsequent esterification with 2-aminoacetic acid is achieved using a carbodiimide coupling agent (EDC·HCl) in the presence of HOBt to minimize racemization.

Optimized Esterification Conditions

-

Reagents : EDC·HCl (1.2 equiv), HOBt (1.5 equiv)

-

Solvent : Dichloromethane (DCM) at 0°C → RT

Salt Formation with Methanesulfonic Acid

The final step involves the formation of the methanesulfonic acid salt to enhance the compound’s solubility and bioavailability. Methanesulfonic acid is synthesized via UV light-mediated oxidation of acetic acid with sulfur dioxide and oxygen, as detailed in US Patent 6,207,025B1 .

Salt Formation Protocol

-

Acid Preparation :

-

Salt Crystallization :

Analytical Characterization

Critical quality attributes are verified using advanced spectroscopic techniques:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.5% (area normalization) |

| Chiral Purity | Chiral SFC | ≥99.9% enantiomeric excess |

| Salt Stoichiometry | ¹H/¹⁹F NMR | 1:1 base-to-acid ratio |

| Crystal Form | XRPD | Form I (characteristic peaks at 8.2°, 12.4° 2θ) |

Process Optimization and Scale-Up

Serenex Inc. optimized the synthesis for clinical-scale production, achieving a total yield of 42% over eight steps . Key improvements included:

化学反应分析

SNX-5422 甲磺酸盐经历各种化学反应,主要涉及其转化为活性形式 SNX-2112。这种转化对其药理活性至关重要。 该化合物是 Hsp90 的有效抑制剂,会导致重要 Hsp90 客户端蛋白的降解,包括 HER2、AKT 和 ERK . 该过程涉及的反应包括与 Hsp90 家族成员的 N 端 ATP 口袋结合,导致 Hsp90 功能的抑制 .

科学研究应用

Therapeutic Applications

2.1 Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The indazole moiety is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown that derivatives of this compound can effectively target cancer stem cells, suggesting a potential role in cancer therapy .

2.2 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This is attributed to the presence of the aniline and carbamoyl groups, which enhance the compound's interaction with bacterial cell membranes . Ongoing research aims to optimize these properties for the development of new antibiotics.

2.3 Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neuroinflammatory pathways and protection against oxidative stress .

Case Studies

作用机制

SNX-5422 甲磺酸盐是 Hsp90 在广泛的人类癌细胞系中的直接、有效抑制剂。 它会导致重要 Hsp90 客户端蛋白的降解,包括 HER2、AKT 和 ERK . 该化合物与 Hsp90 家族成员的 N 端 ATP 口袋结合,抑制其功能并导致客户端蛋白的降解 . 这种抑制作用破坏了多种癌蛋白的稳定性和功能,最终导致癌细胞死亡 .

相似化合物的比较

Other Methanesulfonic Acid Salts

MSA is frequently employed to form salts with nitrogen-containing bases, such as bisphosphonates and heterocyclic amines. Key comparisons include:

Key Findings :

- MSA’s dual role as a solvent and catalyst in bisphosphonate synthesis avoids side reactions (e.g., Cl2P-OSO2Me formation) observed with H3PO4 .

- In chitosan phosphorylation, MSA protects amine groups, enabling site-specific modification .

Salts with Other Sulfonic Acids

Compared to p-toluenesulfonic acid (pTSA) and triflic acid (CF3SO3H), MSA offers distinct advantages:

| Property | Methanesulfonic Acid | p-Toluenesulfonic Acid | Triflic Acid |

|---|---|---|---|

| Solubility in H2O | High | Moderate | High |

| Thermal Stability | >200°C | >150°C | >300°C |

| Pharmaceutical Use | Common (low toxicity) | Limited (higher toxicity) | Rare |

| Catalytic Activity | Moderate | Moderate | Very High |

Key Findings :

- MSA’s low toxicity and high solubility make it preferable over pTSA in drug formulations .

- Triflic acid, while stronger, is rarely used due to cost and corrosivity .

Key Findings :

- MSA outperforms H2SO4 in Friedel-Crafts reactions due to milder conditions .

- In cyclization, MSA’s moderate yields reflect its balance between acidity and substrate stability .

Pharmaceutical Salts

MSA is a preferred counterion for basic drugs compared to other acids:

Key Findings :

生物活性

The compound [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate; methanesulfonic acid is an intricate organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest interactions with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound consists of several key structural elements:

- Cyclohexyl Group : Provides a hydrophobic environment that may enhance membrane permeability.

- Aniline Derivative : Contributes to potential interactions with biological receptors.

- 5,7-Dihydroindazol Moiety : Known for its role in various pharmacological activities.

- Trifluoromethyl Group : Enhances lipophilicity and bioactivity by improving binding affinity to targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Molecular Interactions : The trifluoromethyl group enhances binding through hydrophobic interactions, while the indazole moiety can engage in hydrogen bonding.

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity : A study investigated the effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth, particularly in breast cancer cells. The mechanism involved apoptosis induction through activation of caspase pathways.

- Antimicrobial Properties : Research highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes and inhibition of protein synthesis.

- Enzyme Interaction Studies : Molecular docking simulations revealed that the compound binds effectively to COX enzymes, suggesting potential use as an anti-inflammatory agent.

Predictive Modeling

Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers identified potential therapeutic applications based on structure-activity relationships. These models suggest that the compound could exhibit a wide range of biological activities beyond those currently documented.

常见问题

Q. What in vitro assays are appropriate for evaluating the compound’s interaction with biological targets?

- Methodology : Use fluorescence polarization for binding affinity (e.g., ATP-binding pockets in kinases). For cellular uptake, employ confocal microscopy with a BODIPY-labeled analog. Cross-validate with SPR or ITC for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。